2,4,6-Triisopropylbenzyl Chloride

CAS No.: 38580-86-8

Cat. No.: VC3741840

Molecular Formula: C16H25Cl

Molecular Weight: 252.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38580-86-8 |

|---|---|

| Molecular Formula | C16H25Cl |

| Molecular Weight | 252.82 g/mol |

| IUPAC Name | 2-(chloromethyl)-1,3,5-tri(propan-2-yl)benzene |

| Standard InChI | InChI=1S/C16H25Cl/c1-10(2)13-7-14(11(3)4)16(9-17)15(8-13)12(5)6/h7-8,10-12H,9H2,1-6H3 |

| Standard InChI Key | CQHQLMOCMQMZPP-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)CCl)C(C)C |

| Canonical SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)CCl)C(C)C |

Introduction

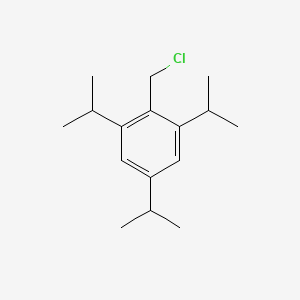

Chemical Identity and Structure

Basic Identification Data

2,4,6-Triisopropylbenzyl chloride is registered with various chemical identifiers that allow for precise identification in chemical databases and literature. Table 1 presents the essential identification parameters for this compound.

Table 1: Chemical Identification Parameters of 2,4,6-Triisopropylbenzyl Chloride

| Parameter | Value |

|---|---|

| Chemical Name | 2,4,6-Triisopropylbenzyl Chloride |

| IUPAC Name | 2-(chloromethyl)-1,3,5-tri(propan-2-yl)benzene |

| CAS Registry Number | 38580-86-8 |

| Molecular Formula | C₁₆H₂₅Cl |

| Molecular Weight | 252.82 g/mol |

| MDL Number | MFCD03701106 |

| InChI Key | CQHQLMOCMQMZPP-UHFFFAOYSA-N |

The compound is also known by several synonyms including 2-chloromethyl-1,3,5-triisopropylbenzene and 2-(chloromethyl)-1,3,5-tri(propan-2-yl)benzene .

Structural Characteristics

The structural framework of 2,4,6-triisopropylbenzyl chloride consists of a benzene core with three isopropyl groups symmetrically arranged at positions 2, 4, and 6, creating a sterically hindered environment. The chloromethyl group (-CH₂Cl) is attached at position 1, serving as the reactive center for many of its chemical transformations .

The presence of the three bulky isopropyl groups around the benzene ring creates significant steric hindrance, which affects the reactivity of the chloromethyl group. This steric arrangement can be advantageous in selective reactions where controlled reactivity is desired. The structural features contribute to the compound's stability under certain conditions while maintaining the reactivity necessary for its application as a synthetic reagent .

The SMILES notation for 2,4,6-triisopropylbenzyl chloride is CC(C)C1=CC(=C(C(=C1)C(C)C)CCl)C(C)C, which provides a linear textual representation of its molecular structure . This notation enables computational processing and structure-based searching in chemical databases.

Physical and Chemical Properties

Physical Properties

The physical properties of 2,4,6-triisopropylbenzyl chloride determine its handling characteristics, storage requirements, and behavior in chemical reactions. Table 2 summarizes the key physical properties of this compound.

Table 2: Physical Properties of 2,4,6-Triisopropylbenzyl Chloride

The relatively low melting point of 36°C indicates that the compound may become liquid at slightly elevated temperatures, which has implications for its handling during chemical procedures . The recommended storage temperature of -20°C suggests that the compound may degrade or undergo unwanted reactions at higher temperatures, necessitating cold storage conditions for maintaining its purity and reactivity .

Analytical Data

Analytical data for 2,4,6-triisopropylbenzyl chloride includes predicted collision cross-section values, which are valuable for mass spectrometry-based analyses and identification. These values represent the compound's behavior under specific analytical conditions and can aid in its identification and characterization.

Table 3: Predicted Collision Cross Section Values for 2,4,6-Triisopropylbenzyl Chloride

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 253.17175 | 161.1 |

| [M+Na]⁺ | 275.15369 | 174.6 |

| [M+NH₄]⁺ | 270.19829 | 170.1 |

| [M+K]⁺ | 291.12763 | 167.0 |

| [M-H]⁻ | 251.15719 | 163.9 |

| [M+Na-2H]⁻ | 273.13914 | 166.5 |

These collision cross-section values provide important information for analytical chemists working with this compound, particularly when using ion mobility spectrometry coupled with mass spectrometry techniques . The data can be used for confirming the identity of the compound in complex mixtures and for studying its interactions in various chemical environments.

Applications and Uses

| Parameter | Classification/Information |

|---|---|

| Signal Word | Danger |

| Hazard Statements | H290 (May be corrosive to metals), H314 (Causes severe skin burns and eye damage) |

| Risk Codes | 34 (Causes burns) |

| UN ID | 3261 |

The compound's corrosive nature, as indicated by hazard statement H314 and risk code 34, highlights the potential for severe tissue damage upon contact . This property necessitates stringent safety measures during handling to prevent exposure to skin, eyes, and mucous membranes.

| Precautionary Statement | Description |

|---|---|

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P304+P340+P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Additionally, safety description 36/37/39 recommends wearing suitable protective clothing, gloves, and eye/face protection when handling this compound . These measures are essential for preventing exposure and mitigating the risks associated with the corrosive properties of 2,4,6-triisopropylbenzyl chloride.

Proper storage is also crucial for maintaining the compound's stability and preventing hazardous situations. The recommended storage temperature of -20°C should be maintained, and the compound should be kept in appropriate containers that are resistant to corrosion .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume